ethyl 2-(chloromethyl)furan-3-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(chloromethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-2-11-8(10)6-3-4-12-7(6)5-9/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJRTMAWUADGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201068 | |
| Record name | Ethyl 2-(chloromethyl)-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201068 | |
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Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53020-09-0 | |
| Record name | 3-Furancarboxylic acid, 2-(chloromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53020-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 2-(chloromethyl)-3-furoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053020090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(chloromethyl)-3-furoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(chloromethyl)-3-furoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ETHYL 2-(CHLOROMETHYL)-3-FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6F13OGM8M | |
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Significance of Furan Derivatives As Synthetic Precursors and Scaffolds
Furan (B31954) and its derivatives are cornerstones of modern organic chemistry, valued for their utility as building blocks in the synthesis of complex molecules. numberanalytics.com The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif found in numerous natural products, including terpenoids, alkaloids, and polyketides. numberanalytics.comslideshare.net This prevalence in nature makes furan-based compounds attractive targets for synthesis. numberanalytics.com
The versatility of the furan scaffold stems from its ability to undergo a wide array of chemical transformations. acs.org It can participate in electrophilic substitution, cycloaddition, and metal-catalyzed reactions, allowing for extensive functionalization. numberanalytics.com Because of its aromatic character, the furan ring has a high degree of electron density, making it considerably more reactive than benzene (B151609) in electrophilic substitution reactions. wikipedia.org This reactivity, combined with the ability to convert the furan ring into other functional groups, makes it a valuable synthon. acs.org
Beyond natural product synthesis, furan derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com For instance, the furan ring is a component of various bioactive molecules and approved drugs, where its presence can enhance pharmacological properties and improve pharmacokinetic profiles. numberanalytics.comslideshare.net In materials science, furan-based monomers are used to create polymers with unique characteristics, such as high thermal stability. numberanalytics.com The broad applicability and synthetic flexibility of furans underscore their importance as fundamental precursors and scaffolds in contemporary chemistry. acs.org
Elucidation of the Structural Elements and Intrinsic Reactivity Potential of Ethyl 2 Chloromethyl Furan 3 Carboxylate
Ethyl 2-(chloromethyl)furan-3-carboxylate is a multifunctional furan (B31954) derivative with the chemical formula C₈H₉ClO₃. scbt.com Its reactivity is a direct consequence of its distinct structural components: the furan ring, a chloromethyl group at the 2-position, and an ethyl carboxylate group at the 3-position.
The furan core provides the foundational aromatic and electron-rich characteristics of the molecule. The key to its synthetic utility lies in the chloromethyl group (-CH₂Cl). This group is highly reactive and serves as an excellent electrophilic site, making the compound susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, facilitating reactions with a wide range of nucleophiles such as alcohols, amines, and carboxylates. For example, it can react with alcohols to form ether linkages or with carboxylates to yield diesters. This reactivity makes it a valuable precursor for introducing new functional groups and extending the carbon skeleton.
The ethyl carboxylate group (-COOEt) at the 3-position also influences the molecule's reactivity and provides another handle for synthetic modification. While less reactive than the chloromethyl group, the ester can undergo typical reactions such as hydrolysis, amidation, or reduction. The strategic placement of these two functional groups on the furan ring allows for sequential and selective transformations, making this compound a versatile intermediate for synthesizing complex, polyfunctionalized molecules for use in pharmaceuticals and materials science.
Below is a summary of the key properties of this compound.
| Property | Value |
| CAS Number | 53020-09-0 |
| Molecular Formula | C₈H₉ClO₃ |
| Molecular Weight | 188.61 g/mol |
| Appearance | Liquid |
| Boiling Point | 115 °C at 0.015 mmHg |
| Density | 1.225 g/mL at 25 °C |
Data sourced from multiple references. scbt.comsigmaaldrich.com
Applications of Ethyl 2 Chloromethyl Furan 3 Carboxylate in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Heterocyclic Synthesis
The strategic placement of a reactive chloromethyl group and an ethyl carboxylate group on the furan (B31954) ring makes ethyl 2-(chloromethyl)furan-3-carboxylate a powerful tool for synthetic chemists. The chloromethyl group serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions, while the ester group offers a handle for further modifications such as hydrolysis, amidation, or reduction. This dual reactivity allows for the systematic and controlled construction of a wide array of complex heterocyclic structures.
The primary utility of this compound lies in its C2-chloromethyl group, which is highly susceptible to displacement by a wide range of nucleophiles. This reactivity allows for the straightforward introduction of various functional groups and side chains, leading to a diverse library of substituted furan-3-carboxylates. Oxygen, nitrogen, sulfur, and carbon-based nucleophiles can be employed to forge new bonds, thereby creating molecules with varied steric and electronic properties.
These substitution reactions are fundamental to diversifying the furan scaffold. For instance, reaction with alcohols or phenols (O-nucleophiles) yields ether derivatives, while reaction with amines (N-nucleophiles) produces aminomethyl analogs. Thiolates (S-nucleophiles) can be used to introduce sulfur-containing moieties. The resulting polysubstituted furans are valuable intermediates themselves, primed for further synthetic transformations.
Table 1: Nucleophilic Substitution Reactions of this compound This table illustrates the versatility of the chloromethyl group in forming new chemical bonds with various nucleophiles.
| Nucleophile Type | Reagent Example | Product Class |
|---|---|---|
| O-Nucleophile | Sodium Ethoxide | 2-(Ethoxymethyl)furan |
| N-Nucleophile | Piperidine | 2-(Piperidin-1-ylmethyl)furan |
| S-Nucleophile | Sodium Thiophenolate | 2-(Phenylthiomethyl)furan |
| C-Nucleophile | Sodium Cyanide | 2-(Cyanomethyl)furan |
Beyond simple substitution, this compound is a key starting material for the assembly of fused heterocyclic systems. These bicyclic structures, such as furo[3,2-c]pyridines and furo[3,2-b]pyrans, are prevalent in biologically active molecules. The synthesis of these fused systems typically involves a two-stage process: first, a nucleophilic substitution to introduce a side chain, and second, an intramolecular cyclization reaction.
For example, the chloromethyl group can be converted to an aminoethyl side chain. This intermediate can then undergo an intramolecular Pictet-Spengler reaction with an aldehyde to construct a fused pyridine (B92270) ring, yielding a tetrahydrofuro[3,2-c]pyridine skeleton. Similarly, introducing a side chain with a terminal hydroxyl group can facilitate an intramolecular Williamson ether synthesis or other cyclization strategies to form the furo[3,2-b]pyran system. These methods highlight how the initial furan scaffold can be elaborated upon to create complex, polycyclic architectures.
The furan ring itself can be chemically transformed into other five-membered aromatic heterocycles, such as pyrroles and thiophenes. This powerful strategy allows for the conversion of readily available furan precursors into other important heterocyclic systems. The most common method for this transformation is based on the Paal-Knorr synthesis, which traditionally forms these heterocycles from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org
A furan can be considered a masked version of a 1,4-dicarbonyl compound. Through an acid-catalyzed hydrolysis or oxidative ring-opening, the furan ring can be converted into the requisite dicarbonyl intermediate. Once formed, this intermediate can be reacted with ammonia (B1221849) or a primary amine to yield a substituted pyrrole, or with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to produce the corresponding thiophene. wikipedia.orgorganic-chemistry.org This approach allows the substituents originally present on the furan ring, derived from this compound, to be carried over into the new heterocyclic system, providing a strategic route to highly substituted pyrroles and thiophenes.
Contribution to Natural Product Synthesis and Analog Development
The structural motifs derived from this compound are present in numerous natural products and pharmacologically active compounds. rsc.org Its utility extends from being a foundational element in total synthesis to a versatile scaffold for creating libraries of potential drug candidates.
The furan ring is a common structural unit in a variety of natural products, including terpenoids, alkaloids, and polyketides. researchgate.net Functionalized furans like this compound serve as crucial synthons for the total synthesis of such molecules. For example, the furanoterpenoid roseofuran, isolated from sponges, features a substituted furan core. Synthetic strategies toward roseofuran and its analogs often rely on the construction or elaboration of a pre-existing, functionalized furan ring. The chloromethyl and ester groups on the title compound provide the necessary handles to build the complex side chains characteristic of these natural products. The ability to introduce specific substituents regioselectively makes it a valuable starting point for the concise and efficient synthesis of complex natural targets. rsc.orgresearchgate.net
In medicinal chemistry and drug discovery, the development of molecular scaffolds that can be easily and systematically modified is of paramount importance. This compound is an ideal platform for the modular synthesis of compound libraries. The predictable reactivity of the chloromethyl group allows for its combination with a diverse set of building blocks (e.g., various amines, alcohols, thiols) in a combinatorial fashion.
This modular approach enables the rapid generation of a large number of structurally related furan derivatives. These libraries can then be screened for biological activity against various therapeutic targets. For instance, the furan core can be incorporated into larger frameworks known for their pharmacological relevance, such as quinolones or the previously mentioned furo[3,2-c]pyridines, which are known to be key skeletons in many bioactive compounds. This strategy facilitates the exploration of structure-activity relationships (SAR) and the identification of promising lead compounds for further development.
Table 2: Bioactive Scaffolds Accessible from Furan-3-carboxylate Derivatives This table highlights key molecular frameworks relevant to drug discovery that can be synthesized using this compound as a starting scaffold.
| Scaffold Class | Synthetic Strategy | Potential Biological Relevance |
|---|---|---|
| Furo[3,2-c]pyridines | Multi-step sequence involving side-chain installation and intramolecular cyclization. | Enzyme inhibitors, Receptor agonists/antagonists |
| Substituted Quinolines | Condensation reactions with aniline (B41778) derivatives. | Anticancer agents, Antibacterials |
| Polysubstituted Pyrroles | Furan ring-opening followed by Paal-Knorr condensation with amines. | Anti-inflammatory, Antifungal |
The inherent reactivity of the chloromethyl and carboxylate functional groups on the furan ring suggests its potential as a versatile building block in organic synthesis. In theory, the chloromethyl group could serve as a reactive site for nucleophilic substitution, enabling the grafting of the molecule onto polymer backbones or its use in the formation of new polymer chains. The ethyl carboxylate group could also be modified, for instance, through hydrolysis to the corresponding carboxylic acid, which could then participate in condensation polymerizations.
However, without specific research findings, any discussion on its role as a monomer for novel polymeric materials or as a precursor for advanced functional materials would be purely speculative. Scientific literature to date does not provide concrete examples of polymers synthesized from this compound, nor does it detail the properties or potential applications of any such materials. Similarly, its use as a precursor for functional materials with specific applications in areas such as electronics, catalysis, or porous materials has not been documented.
Therefore, while the molecular structure of this compound indicates a potential for applications in material science, there is a clear absence of empirical data and published research to substantiate these possibilities. Further investigation and dedicated studies are required to explore and establish its utility in these advanced applications.
Spectroscopic Characterization Methodologies for Ethyl 2 Chloromethyl Furan 3 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of ethyl 2-(chloromethyl)furan-3-carboxylate. By analyzing the chemical environment of each proton and carbon atom, a complete and unambiguous structural assignment can be achieved.
Advanced Proton NMR (¹H NMR) Analysis for Chemical Shift Interpretation and Coupling Patterns
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the furan (B31954) ring protons, the chloromethyl protons, and the ethyl ester protons.
The two protons on the furan ring (H-4 and H-5) are chemically non-equivalent and are expected to appear as two separate doublets in the aromatic region of the spectrum. The H-5 proton, being adjacent to the furan oxygen, typically resonates at a higher chemical shift (further downfield) than the H-4 proton. Their mutual coupling (³J_HH_) would result in a splitting of each signal into a doublet, with a typical coupling constant for furan ring protons of approximately 2.0 Hz.
The chloromethyl group (-CH₂Cl), being an electron-withdrawing group, deshields the attached protons, causing them to resonate downfield, typically around 4.7-4.8 ppm. These two protons are equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet.
The ethyl ester group gives rise to two distinct signals: a quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) are adjacent to the ester oxygen and three methyl protons, resulting in a quartet. The terminal methyl protons (-OCH₂CH₃) are adjacent to the two methylene protons, leading to a triplet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 (Furan) | ~7.5 | Doublet (d) | ~2.0 |
| H-4 (Furan) | ~6.6 | Doublet (d) | ~2.0 |
| -CH₂Cl | ~4.75 | Singlet (s) | - |
| -OCH₂CH₃ | ~4.3 | Quartet (q) | ~7.1 |
| -OCH₂CH₃ | ~1.35 | Triplet (t) | ~7.1 |
Carbon-13 NMR (¹³C NMR) Assignments and Multiplicity Analysis for Skeletal Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their hybridization and electronic environment. For this compound, eight distinct signals are expected.
The carbonyl carbon of the ester group is the most deshielded and appears furthest downfield, typically above 160 ppm. The four carbons of the furan ring will have characteristic shifts, with those bonded to oxygen (C-2 and C-5) appearing at higher chemical shifts than the others (C-3 and C-4). The presence of the electron-withdrawing chloromethyl and carboxylate substituents significantly influences these shifts. The chloromethyl carbon (-CH₂Cl) signal is expected around 35-40 ppm. The two carbons of the ethyl group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~163 |
| C-2 (Furan) | ~150 |
| C-5 (Furan) | ~145 |
| C-4 (Furan) | ~112 |
| C-3 (Furan) | ~118 |
| -OCH₂CH₃ | ~61 |
| -CH₂Cl | ~37 |
| -OCH₂CH₃ | ~14 |
Utilization of Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC) for Complete Structural Assignment
While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the complete structural assignment by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, a key cross-peak would be observed between the furan protons H-4 and H-5, confirming their adjacent relationship. Another cross-peak would connect the methylene and methyl protons of the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H-4 to C-4, H-5 to C-5, -CH₂Cl protons to the -CH₂Cl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is invaluable for piecing together the molecular skeleton. Key expected correlations include:
The chloromethyl protons (-CH₂Cl) showing a correlation to the C-2 carbon of the furan ring.
The furan proton H-4 showing correlations to C-2, C-3, and C-5.
The furan proton H-5 showing correlations to C-3 and C-4.
The methylene protons of the ethyl group showing a correlation to the ester carbonyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Identification of Characteristic Vibrational Modes Associated with Furan Ring, Ester, and Chloromethyl Functionalities
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
Ester Functionality: The most prominent feature is the strong, sharp absorption band from the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1715-1735 cm⁻¹. libretexts.org Additional strong bands corresponding to the C-O-C stretching vibrations of the ester are expected in the 1300-1100 cm⁻¹ region. researchgate.net
Furan Ring: The furan ring gives rise to several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and ring stretching or "breathing" modes, often seen near 1225 cm⁻¹ and 1020 cm⁻¹. semanticscholar.org
Chloromethyl Functionality: The C-Cl bond of the chloromethyl group gives rise to a stretching vibration in the fingerprint region, typically between 850 and 550 cm⁻¹. libretexts.orgorgchemboulder.com A C-H wagging vibration from the -CH₂Cl group can also be observed between 1300-1150 cm⁻¹. orgchemboulder.com
C-H Bonds: The spectrum will also show C-H stretching vibrations from the ethyl group just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch | Furan Ring | 3100 - 3000 |
| C-H Stretch | Alkyl (Ethyl) | 3000 - 2850 |
| C=O Stretch | Ester | 1735 - 1715 |
| C=C Stretch | Furan Ring | 1600 - 1450 |
| C-H Wag | -CH₂Cl | 1300 - 1150 |
| C-O-C Stretch | Ester & Furan Ring | 1300 - 1020 |
| C-Cl Stretch | Chloromethyl | 850 - 550 |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for confirming its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound, the molecular formula is C₈H₉ClO₃. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.
The theoretical monoisotopic mass of the molecular ion [M]⁺ is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O). The presence of chlorine is distinguished by a characteristic isotopic pattern, with the [M+2]⁺ peak (containing ³⁷Cl) appearing at an abundance of approximately one-third that of the molecular ion peak [M]⁺ (containing ³⁵Cl). HRMS analysis provides experimental mass data with accuracy typically within 5 ppm, offering strong evidence for the assigned molecular formula.
| Molecular Formula | Ion | Theoretical Monoisotopic Mass (Da) | Expected Experimental Mass (Da) |
|---|---|---|---|
| C₈H₉ClO₃ | [M]⁺ (with ³⁵Cl) | 188.02402 | 188.0240 ± 0.0009 |
| [M+2]⁺ (with ³⁷Cl) | 190.02107 | 190.0211 ± 0.0010 |
Electron Ionization Mass Spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a molecular fingerprint, enabling structural confirmation. The fragmentation of this compound is predicted to proceed through several characteristic pathways dictated by the functional groups present: the ethyl ester, the chloromethyl group, and the furan ring.
Key fragmentation pathways include:
Loss of the ethoxy radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to the formation of a stable acylium ion. libretexts.orgpharmacy180.com
Loss of ethylene (B1197577) (C₂H₄): A McLafferty-type rearrangement can lead to the elimination of ethylene from the ethyl ester group.
Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond in the chloromethyl group.
Loss of the chloromethyl radical (•CH₂Cl): Cleavage of the bond between the furan ring and the chloromethyl group.
Furan ring fragmentation: The furan ring itself can undergo cleavage, often involving the loss of carbon monoxide (CO) or acetylene (B1199291) (C₂H₂), which is characteristic of furanoid systems. ed.ac.ukresearchgate.netimreblank.ch
The analysis of these fragments allows for the piecing together of the molecule's structure.
| Proposed Fragment Ion | m/z (for ³⁵Cl) | Origin |
|---|---|---|
| [M - •OCH₂CH₃]⁺ | 143 | Loss of ethoxy radical from the ester |
| [M - C₂H₄]⁺• | 160 | Loss of ethylene via rearrangement |
| [M - •Cl]⁺ | 153 | Loss of chlorine radical |
| [M - •CH₂Cl]⁺ | 139 | Loss of chloromethyl radical |
| [M - •OCH₂CH₃ - CO]⁺ | 115 | Subsequent loss of CO from the acylium ion |
X-ray Diffraction Crystallography
When this compound can be obtained in a suitable crystalline form, X-ray crystallography provides the most definitive structural information.
Single-crystal X-ray diffraction analysis yields a three-dimensional map of electron density within the crystal lattice, from which the precise positions of all atoms can be determined. This technique allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. While a specific crystal structure for the title compound is not publicly available, analysis of related furan carboxylate derivatives demonstrates the power of this technique. nih.govresearchgate.netsemanticscholar.org For instance, such studies confirm the planarity of the furan ring and provide precise geometric data for the substituents.
| Parameter | Description | Expected Information |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Provides data on the packing density. |
| Bond Lengths | Precise distances between bonded atoms (in Å). | e.g., C-O, C=C, C-Cl bond lengths. |
| Bond Angles | Angles between three connected atoms (in °). | e.g., O-C-C, C-C-Cl bond angles. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The furan ring in this compound is a chromophore that absorbs ultraviolet light. The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the substituents on the furan ring.
The parent furan molecule exhibits absorption bands deep in the UV region. nist.gov The presence of the electron-withdrawing ethyl carboxylate group and the chloromethyl group is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths, typically into the 250–320 nm range. acs.org This shift is due to the extension of the conjugated π-system and the influence of the substituents on the energy levels of the molecular orbitals involved in the π → π* transitions. The UV-Vis spectrum is therefore useful for confirming the presence of the substituted furan chromophore and for studying its electronic properties in various solvent environments.
Investigation of Electronic Transitions and Chromophoric Properties of the Furan System
The UV-Vis spectrum of an organic molecule is determined by the electronic transitions that occur upon absorption of electromagnetic radiation. In the case of this compound, the furan ring and the ethyl carboxylate group constitute the primary chromophore. The electronic spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the furan ring. globalresearchonline.net
The furan ring itself is an aromatic heterocycle with a five-membered ring containing four carbon atoms and one oxygen atom. The delocalized π-electrons in the furan ring are responsible for its characteristic UV absorption. The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the ring. nih.gov For this compound, the presence of a chloromethyl group at the 2-position and an ethyl carboxylate group at the 3-position influences the electronic distribution within the furan ring, thereby affecting its UV-Vis absorption spectrum.
The ethyl carboxylate group, being an electron-withdrawing group, is expected to interact with the π-system of the furan ring, potentially leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax) compared to unsubstituted furan. The chloromethyl group may also exert an electronic influence. Theoretical studies on substituted furans have shown that the nature of the substituent significantly affects the electronic excitation spectra. researchgate.net While specific experimental λmax and molar absorptivity (ε) values for this compound are not extensively reported in publicly available literature, the typical absorption for furan derivatives falls within the UV region. For instance, theoretical studies on furan and its methylated derivatives show absorption peaks corresponding to π→π* transitions. globalresearchonline.net
The chromophoric properties can be summarized in the following table, which outlines the expected electronic transitions for the core furan system.
| Chromophore | Expected Electronic Transition | Typical Wavelength Range (nm) |
| Furan Ring | π → π | 200 - 250 |
| Carbonyl (in ester) | n → π | 270 - 300 (weak) |
| Conjugated System | π → π* | > 220 |
Note: The exact λmax and molar absorptivity are dependent on the solvent and the specific substitution pattern.
Application in Quantitative Analysis and Purity Evaluation
UV-Vis spectroscopy is a widely used technique for the quantitative determination of compounds in various matrices due to its simplicity, rapidity, and cost-effectiveness. irjmets.com The quantification is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. ej-eng.org
A UV-Vis spectrophotometric method can be developed and validated for the determination of this compound in bulk or in reaction mixtures. The development of such a method involves the selection of an appropriate solvent in which the compound is stable and soluble, and the determination of the wavelength of maximum absorption (λmax). The λmax is the wavelength at which the compound exhibits the highest absorbance, providing the best sensitivity for quantitative measurements.
Method validation is a critical step to ensure the reliability and accuracy of the analytical results. irjmets.com According to the International Conference on Harmonisation (ICH) guidelines, a typical validation of a spectrophotometric method includes the assessment of the following parameters:
Linearity: The ability of the method to elicit results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
While a specific validated method for this compound is not detailed in the reviewed literature, a hypothetical set of validation parameters for a quantitative UV-Vis spectrophotometric method is presented in the table below. These parameters are representative of what would be expected for a robust analytical method for a furan derivative. researchgate.netuobasrah.edu.iqrdd.edu.iq
| Validation Parameter | Typical Acceptance Criteria | Hypothetical Result for this compound Analysis |
| Wavelength (λmax) | - | ~245 nm (in Ethanol) |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.999 | 0.9995 |
| Range | - | 5 - 25 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 1.2% |
| Precision (RSD%) | ≤ 2% | 1.5% |
| Limit of Detection (LOD) | - | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | - | 1.5 µg/mL |
This validated spectrophotometric method can then be applied for the routine quality control of this compound, including purity evaluation by determining the assay of the compound.
Computational and Theoretical Studies of Ethyl 2 Chloromethyl Furan 3 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of ethyl 2-(chloromethyl)furan-3-carboxylate at the atomic level.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of furan (B31954) derivatives. For this compound, DFT calculations can elucidate its electronic structure, predict sites of reactivity, and calculate spectroscopic parameters.
DFT studies typically involve the optimization of the molecule's geometry to find its most stable conformation. From this optimized structure, various electronic properties can be calculated. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.
Reactivity descriptors derived from DFT, such as electrostatic potential maps, can visualize the electron density distribution and identify electrophilic and nucleophilic sites. In this compound, the chloromethyl group is expected to be a primary electrophilic site due to the electron-withdrawing nature of the chlorine atom.
Furthermore, DFT methods are employed to calculate spectroscopic parameters. Theoretical vibrational frequencies from DFT calculations can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted and compared with experimental data to confirm the molecular structure.
Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Furan Carboxylate
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Note: The values in this table are representative examples for a substituted furan carboxylate and are intended to be illustrative of the data obtained from DFT calculations.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate molecular properties and energetic information for molecules like this compound.
While computationally more demanding than DFT, ab initio methods are often used as a benchmark for their accuracy. They can be employed to calculate precise geometric parameters, such as bond lengths and angles, as well as thermochemical data like heats of formation and reaction energies. For reactions involving this compound, ab initio calculations can provide a detailed understanding of the potential energy surface, including the energies of reactants, products, and transition states.
Table 2: Illustrative Ab Initio Calculated Geometric Parameters for a Furan Ring System
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=C | 1.36 | - |
| C-C | 1.43 | - |
| C-O | 1.37 | - |
| C-C-O | - | 110.5 |
| C-O-C | - | 106.8 |
Note: The values in this table are illustrative for a furan ring system and demonstrate the type of data generated from ab initio calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational dynamics and the influence of its environment.
The ethyl ester and chloromethyl groups in this compound can rotate around their single bonds, leading to different conformers. MD simulations can explore the conformational landscape of the molecule by simulating its motion over time. This allows for the identification of the most stable conformers and the determination of the energy barriers for rotation between them. Understanding the preferred conformations is important as it can influence the molecule's reactivity and interactions with other molecules.
The solvent environment can significantly impact the structure and reactivity of a molecule. MD simulations can explicitly model the solvent molecules around this compound, providing a detailed picture of solute-solvent interactions. These simulations can reveal how the solvent affects the conformational preferences of the molecule and can be used to calculate properties such as the solvation free energy. By understanding solvent effects, it is possible to predict how the reactivity of this compound might change in different reaction media.
Reaction Pathway Modeling and Transition State Characterization
Computational methods are invaluable for modeling chemical reactions and understanding their mechanisms. For this compound, which is a versatile synthetic intermediate, modeling its reaction pathways is of particular interest.
Theoretical calculations, often using DFT or ab initio methods, can be used to map out the potential energy surface of a reaction. This involves locating the structures and energies of the reactants, products, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides key information about the mechanism of the reaction.
By calculating the energy barrier of a reaction (the difference in energy between the reactants and the transition state), it is possible to predict the reaction rate. Computational modeling can also be used to investigate the stereoselectivity and regioselectivity of reactions involving this compound. For example, in nucleophilic substitution reactions at the chloromethyl group, calculations can help to understand the factors that favor one reaction pathway over another.
Table 3: Hypothetical Reaction Energetics for a Nucleophilic Substitution on a Chloromethylated Furan
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Products | -5.8 |
Note: This table presents hypothetical energy values for a representative nucleophilic substitution reaction to illustrate the data obtained from reaction pathway modeling.
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Methodological Advancements
Research specifically detailing the synthesis and reactivity of ethyl 2-(chloromethyl)furan-3-carboxylate is limited in publicly accessible literature. However, significant insights can be drawn from studies on its isomers and related furan (B31954) derivatives, which lay a foundation for understanding its chemical behavior.
Methodologically, the synthesis of similar furan-based compounds often involves multi-step sequences. For instance, the synthesis of related furancarboxylates has been achieved through cyclization reactions. semanticscholar.org One common approach involves the direct halogenation of a corresponding methyl-substituted furan. An alternative route could be the esterification of 2-(chloromethyl)furan-3-carboxylic acid. The presence of the chloromethyl group makes this compound a highly reactive intermediate. This group is amenable to a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
The reactivity of the chloromethyl group is a key feature. In analogous compounds, this group readily reacts with nucleophiles such as alcohols, amines, and thiols, enabling the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. For example, reaction with an alcohol can yield an ether, while reaction with an amine can produce an amine derivative. These transformations are fundamental in building more complex molecules.
Identification of Unexplored Synthetic Avenues and Derivatization Strategies
The true potential of this compound lies in the vast number of unexplored synthetic avenues and derivatization strategies. The dual functionality of the molecule—the electrophilic chloromethyl group and the ester group—opens up a wide array of possibilities for creating novel compounds.
Derivatization via the Chloromethyl Group:
Nucleophilic Substitution: A primary area for exploration is the systematic investigation of its reactions with a broad range of nucleophiles. This includes complex alcohols, phenols, thiophenols, and various heterocyclic amines. Such reactions could lead to libraries of novel furan derivatives with potential applications in medicinal chemistry and materials science.
Organometallic Coupling Reactions: The chloromethyl group could potentially be converted into an organometallic reagent, for instance, through the formation of a Grignard or organozinc reagent. This would open the door to a variety of carbon-carbon bond-forming reactions, such as cross-coupling with aryl or vinyl halides.
Ylide Formation: Reaction with phosphines or other suitable reagents could generate ylides, which are valuable intermediates in olefination reactions like the Wittig reaction.
Modification of the Ester Group:
Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted to an acid chloride and reacted with a wide range of amines to form amides, a common functional group in biologically active molecules.
Reduction: The ester can be reduced to a primary alcohol, providing another site for further functionalization.
Transesterification: Reaction with different alcohols under acidic or basic conditions can be used to introduce other ester groups, potentially altering the physical and chemical properties of the molecule.
Opportunities for Novel Reactivity Discoveries and Mechanistic Investigations
The unique electronic and steric environment of the furan ring in this compound presents opportunities for the discovery of novel reactivity and for detailed mechanistic studies. The interaction between the electron-withdrawing ester group and the reactive chloromethyl group, mediated by the furan ring, could lead to unexpected reaction pathways.
Investigating the kinetics and mechanisms of nucleophilic substitution at the chloromethyl position would provide valuable data on the reactivity of this specific isomer. Computational studies could complement experimental work to understand the transition states and intermediates involved in these reactions. Furthermore, exploring the potential for intramolecular reactions between the chloromethyl group and the ester, or derivatives thereof, could lead to the synthesis of novel bicyclic or polycyclic furan-containing systems.
Prospects for the Development of More Sustainable and Efficient Synthetic Methodologies
Future research should focus on developing more sustainable and efficient methods for the synthesis of this compound and its derivatives. This includes the use of greener solvents, catalysts, and energy sources.
Biomass-Derived Starting Materials: Given that furans can be derived from biomass, exploring synthetic routes that start from readily available bio-based feedstocks would be a significant step towards sustainability. escholarship.org For example, 5-(chloromethyl)furfural (CMF) is a versatile platform molecule derived from biomass that can be used to synthesize a range of furan derivatives. mdpi.com
Catalytic Methods: The development of catalytic methods for both the synthesis of the parent compound and its subsequent derivatization would be highly beneficial. This could involve the use of transition metal catalysts for cross-coupling reactions or organocatalysts for asymmetric transformations.
Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and efficiency for reactions involving this reactive chloromethyl compound.
Potential Integration into Emerging Fields and Development of New Chemical Tools
The derivatives of this compound have the potential to be integrated into a variety of emerging scientific fields. The furan scaffold is present in many biologically active compounds, and new derivatives could be screened for a range of therapeutic activities.
In the field of materials science, furan-containing polymers and materials can exhibit interesting electronic and optical properties. The ability to precisely functionalize the furan ring through the chloromethyl and ester groups makes this compound an attractive building block for the synthesis of novel functional materials. Furthermore, by incorporating fluorescent tags or other reporter groups, derivatives of this compound could be developed as chemical probes to study biological processes or to sense specific analytes.
Q & A
Q. What are the established synthetic routes for ethyl 2-(chloromethyl)furan-3-carboxylate, and how do reaction conditions influence yield?
The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, ultrasound-assisted one-pot reactions using phase transfer catalysts like PEG-400 and K₂CO₃ in refluxing acetonitrile have been reported to improve efficiency by enhancing mixing and reducing reaction time . Key variables include solvent polarity (e.g., MeCN vs. DMF), base strength, and energy input (ultrasonic irradiation vs. conventional heating). Yield optimization typically involves screening these parameters systematically.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Structural confirmation requires a combination of techniques:
- IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- ¹H/¹³C NMR to resolve the furan ring protons (δ 6.5–7.5 ppm) and chloromethyl group (δ ~4.5 ppm).
- HRMS for precise molecular weight verification.
- X-ray crystallography (if crystalline) for unambiguous confirmation of molecular geometry, as demonstrated in related quinoline-carboxylate derivatives .
Q. What safety precautions are recommended when handling this compound?
While specific hazard data for this compound is limited, structurally similar chlorinated esters often require standard precautions:
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry place away from oxidizers. Safety Data Sheets (SDS) for analogous compounds note no acute hazards but emphasize handling as a potential irritant .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in derivatization reactions?
Density Functional Theory (DFT) calculations can model electronic properties, such as frontier molecular orbitals (FMOs), to predict sites susceptible to nucleophilic/electrophilic attack. For example, the chloromethyl group’s electrophilicity can be quantified via partial charge analysis. Studies on related esters have used DFT to optimize reaction pathways and explain regioselectivity in heterocyclic substitutions .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies may arise from dynamic effects (e.g., solvent-induced conformational changes in NMR vs. static crystal structures). To resolve:
- Compare temperature-dependent NMR with crystallography data.
- Use NOESY/ROESY to probe spatial proximity in solution.
- Re-examine crystal packing forces (e.g., hydrogen bonding in X-ray structures ).
Q. How can reaction conditions be optimized to minimize byproducts during derivatization?
Systematic optimization via Design of Experiments (DoE) is effective. Variables include:
- Catalyst loading : PEG-400 (5–10 wt%) enhances phase transfer in ultrasound-assisted reactions .
- Solvent : Polar aprotic solvents (MeCN, DMF) favor nucleophilic substitution.
- Temperature : Reflux (~80°C) balances reactivity and decomposition.
- Additives : K₂CO₃ neutralizes HCl byproducts, shifting equilibrium toward product formation .
Q. What role does the chloromethyl group play in mediating cross-coupling or cyclization reactions?
The chloromethyl moiety acts as a versatile electrophile. For instance, it participates in:
- Ullmann-type couplings with aryl boronic acids.
- Cyclocondensation with salicylaldehydes to form fused furan-quinoline systems under basic conditions . Reactivity can be tuned by altering the leaving group (Cl vs. Br) or steric hindrance.
Data-Driven Research Questions
Q. How do substituents on the furan ring influence the compound’s electronic properties?
Electron-withdrawing groups (e.g., Cl) decrease furan ring electron density, as shown by Hammett constants (σₚ). This enhances electrophilicity at the chloromethyl carbon, favoring nucleophilic substitution. Comparative studies using cyclic voltammetry or UV-Vis spectroscopy can quantify these effects .
Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?
- HPLC-MS to monitor hydrolysis (e.g., ester → carboxylic acid).
- TGA/DSC to assess thermal stability.
- GC-FID for volatile byproducts (e.g., ethanol from ester cleavage). Accelerated stability studies (40°C/75% RH) are recommended for long-term storage guidelines.
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
X-ray structures reveal key intermolecular interactions (e.g., π-stacking, hydrogen bonds) that correlate with biological target binding. For example, planar quinoline-furan hybrids exhibit improved DNA intercalation, as seen in related antitumor agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
